molecular formula C19H23FN2O4S B4840672 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide

2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide

Cat. No. B4840672
M. Wt: 394.5 g/mol
InChI Key: DBPNXEBCZOMQME-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide, also known as FMAU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. FMAU belongs to the class of compounds called nucleoside analogs, which are used in cancer chemotherapy to inhibit the growth of cancer cells.

Mechanism of Action

2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide works by inhibiting the activity of thymidine kinase, an enzyme that is essential for the replication of DNA in cancer cells. By inhibiting thymidine kinase, 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide prevents the cancer cells from dividing and multiplying, which ultimately leads to their death.
Biochemical and Physiological Effects:
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide is its specificity towards cancer cells. Unlike traditional chemotherapy drugs, which can also kill healthy cells, 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide selectively targets cancer cells, which reduces the risk of side effects.
However, 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide also has some limitations. It has a short half-life, which means that it is rapidly metabolized and eliminated from the body. This limits its effectiveness in treating cancer, as it may not remain in the body long enough to have a significant impact.
List of

Future Directions

1. Development of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide analogs with improved pharmacokinetic properties.
2. Investigation of the synergistic effects of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide with other chemotherapy drugs.
3. Development of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide-based targeted drug delivery systems.
4. Investigation of the role of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide in the treatment of other diseases, such as viral infections.
5. Investigation of the mechanisms of resistance to 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide in cancer cells.
Conclusion:
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide is a promising compound with potential applications in cancer treatment. Its specificity towards cancer cells and ability to induce apoptosis make it an attractive candidate for further research. However, its short half-life and limited effectiveness in treating cancer are significant challenges that need to be addressed. Further research is needed to fully understand the potential of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide and to develop new strategies for its use in cancer treatment.

Scientific Research Applications

2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-(2-methoxy-5-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-5-17(19(23)21-16-12-13(2)6-11-18(16)26-3)22(27(4,24)25)15-9-7-14(20)8-10-15/h6-12,17H,5H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPNXEBCZOMQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)C)OC)N(C2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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